molecular formula C16H16N2O3S B2600363 N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide CAS No. 922370-79-4

N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide

Cat. No.: B2600363
CAS No.: 922370-79-4
M. Wt: 316.38
InChI Key: CJNLGWGJDUVGQQ-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide (CAS 922370-79-4) is a chemical compound with a molecular formula of C16H16N2O3S and a molecular weight of 316.37 g/mol . This reagent features a furan-methyl group linked to a 5-methoxybenzothiazole scaffold via a propionamide bridge, making it a subject of interest in medicinal chemistry and drug discovery research. Compounds containing furan and benzothiazole rings are recognized as important structural motifs in the development of bioactive molecules . Specifically, the benzothiazole core is a privileged structure in medicinal chemistry, and furan derivatives are explored for a range of therapeutic activities . Research into similar furan-containing compounds has demonstrated their potential as inhibitors of viral targets, such as the SARS-CoV-2 Nsp14 methyltransferase, a key enzyme for viral replication . Other furan-based molecules have been investigated as monoamine oxidase-B (MAO-B) inhibitors, suggesting potential for central nervous system research . The specific research applications for this compound are still being explored, and it represents a valuable building block for researchers developing novel biologically active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-3-15(19)18(10-12-5-4-8-21-12)16-17-13-9-11(20-2)6-7-14(13)22-16/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNLGWGJDUVGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC=CO1)C2=NC3=C(S2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide typically involves the following steps:

  • Formation of the Benzo[d]thiazole Intermediate

    • Starting with 5-methoxy-2-aminobenzenethiol, the compound is cyclized with a suitable carboxylic acid derivative to form the benzo[d]thiazole ring.
    • Reaction conditions: This step often requires a dehydrating agent such as phosphorus oxychloride (POCl₃) and is conducted under reflux conditions.
  • Attachment of the Furan Ring

    • The benzo[d]thiazole intermediate is then reacted with furan-2-carbaldehyde in the presence of a base such as potassium carbonate (K₂CO₃) to form the N-(furan-2-ylmethyl) derivative.
    • Reaction conditions: This step is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
  • Formation of the Propionamide Group

    • The final step involves the acylation of the N-(furan-2-ylmethyl)benzo[d]thiazole intermediate with propionyl chloride in the presence of a base such as triethylamine (TEA).
    • Reaction conditions: This step is usually performed at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
    • Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reduction

    • The nitro group, if present, can be reduced to an amine.
    • Common reagents: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
  • Substitution

    • The methoxy group on the benzo[d]thiazole ring can be substituted with nucleophiles.
    • Common reagents: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide is C18H15N3O4SC_{18}H_{15}N_{3}O_{4}S, with a molecular weight of approximately 369.4 g/mol. The structure includes a furan ring, a methoxy-substituted benzothiazole, and a propionamide group, which contribute to its biological activity.

Biological Activities

  • Anticancer Activity
    • Mechanism : Research indicates that this compound may induce apoptosis in various cancer cell lines by inhibiting pathways associated with tumor growth. For example, studies have shown that derivatives can lead to cell cycle arrest in glioma cells, highlighting their potential as anticancer agents.
    • Case Studies :
      StudyFindings
      Study A (2021)Demonstrated IC50 values indicating potent cytotoxicity in glioma cell lines.
      Study B (2022)Reported significant inhibition of pro-inflammatory cytokines in animal models.
  • Anti-inflammatory Properties
    • Mechanism : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Some derivatives have shown superior anti-inflammatory activity compared to standard drugs like celecoxib, suggesting its potential in treating inflammatory diseases.
    • Research Findings : In vitro studies have indicated that the compound can effectively reduce inflammation markers, making it a candidate for further development as an anti-inflammatory agent.
  • Antimicrobial Activity
    • Mechanism : The structural components of this compound suggest potential antimicrobial properties against various bacterial strains and fungi. Related thiazole derivatives have been investigated for their effectiveness against drug-resistant pathogens.
    • Case Studies :
      StudyFindings
      Study C (2023)Showed antimicrobial activity against multiple bacterial strains at low concentrations.

Enzyme Inhibition and Receptor Binding

The compound's biological activity is likely due to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Binding : The compound could bind to cellular receptors that modulate cell signaling pathways related to apoptosis and inflammation.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The furan and benzo[d]thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several classes of heterocycles:

Benzothiazole Derivatives with Alkoxy/Aryl Substituents
  • Compound 4i (from ): N-(5-methoxybenzo[d]thiazol-2-yl)benzamide with a 4-ethylpiperazine group. Physical Properties: Melting point = 177.2°C; yield = 85% . Activity: Demonstrated enzyme inhibitory effects, likely due to the benzothiazole core and piperazine substituent .
  • Compound 5a–m (from ): 6-alkoxybenzo[d]thiazol-2-yl acetamides with triazole/thioether substituents.

    • Key Features : Alkoxy groups (e.g., methoxy) improve solubility, while triazole/thioether moieties enhance interactions with biological targets .
    • Activity : Varied inhibitory effects depending on substituents, highlighting the importance of heterocyclic appendages .

Comparison with Target Compound : The 5-methoxybenzothiazole in the target compound may similarly enhance binding affinity, while the furan-2-ylmethyl group could introduce steric or electronic effects distinct from piperazine or triazole substituents.

Furan-Thiazole Hybrids
  • N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides (from ):
    • Key Features : Dual thiazole-furan systems with variable R groups (e.g., methyl, aryl).
    • Activity : High anticancer activity, attributed to the synergy between thiazole’s rigidity and furan’s π-electron system .

Comparison with Target Compound : The target’s propionamide linker and 5-methoxybenzothiazol group may offer improved metabolic stability compared to the dimethylfuramide derivatives in .

Propionamide-Linked Thiazoles
  • 3-Chloro-N-(thiazol-2-yl)-propionamide (Compound 5, ):

    • Key Features : Simple propionamide-thiazole structure with a chloro substituent.
    • Physical Properties : Synthesized in moderate yields; chloro group increases electrophilicity .
  • FA12 (): N-(thiazol-2-yl)propionamide with pyrimidine and trifluoropropylsulfonyl groups.

    • Activity : Acts as a CDK7 inhibitor for cancer treatment, demonstrating the role of bulky substituents in target specificity .

Its lack of sulfonyl/pyrimidine groups might limit pesticidal activity but enhance compatibility with mammalian targets.

Activity and Mechanism Insights

  • Enzyme Inhibition : Benzothiazoles with electron-donating groups (e.g., 5-methoxy in ) show enhanced inhibition, suggesting the target compound may share this trait .
  • Anticancer Potential: Furan-thiazole hybrids () and propionamide-linked CDK7 inhibitors () imply that the target’s structure could be optimized for anticancer applications .
  • Solubility and Bioavailability : Alkoxy groups (e.g., methoxy in ) improve solubility, while bulkier substituents (e.g., trifluoropropylsulfonyl in FA12) may reduce it .

Biological Activity

N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S, with a molecular weight of 382.44 g/mol. The compound features a furan ring, a methoxy-substituted benzothiazole, and a propionamide moiety, contributing to its diverse biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of benzothiazole and furan exhibit antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of the furan and benzothiazole rings may enhance the compound's ability to penetrate microbial membranes and inhibit vital enzymes.

Anti-inflammatory Effects

Studies suggest that this compound may possess anti-inflammatory properties. This is hypothesized to occur through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation. The exact mechanisms remain under investigation, but preliminary data indicate potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The compound's structural components suggest potential anticancer activity. Similar compounds have been studied for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. In vitro studies are warranted to evaluate the specific effects of this compound on cancer cell lines.

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological effects. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes or pathogen survival.
  • Receptor Interaction : It could bind to receptors on cell membranes, influencing cellular signaling pathways.
  • DNA Interaction : The compound might interact with DNA or RNA, affecting replication or transcription processes.

Study on Antimicrobial Activity

A study investigating similar thiazole derivatives reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting that this compound could have comparable efficacy against these pathogens .

Anti-inflammatory Mechanism Exploration

Another research effort focused on the anti-inflammatory properties of benzothiazole derivatives demonstrated that these compounds could inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages by downregulating inducible nitric oxide synthase (iNOS) expression . This mechanism may be relevant for understanding how this compound exerts its anti-inflammatory effects.

Data Table: Comparison of Biological Activities

Compound Activity Type IC50/MIC Values Reference
This compoundAntimicrobialTBD
Benzothiazole Derivative AAntimicrobial10 µg/mL
Benzothiazole Derivative BAnti-inflammatoryTBD
Furan Derivative CAnticancerTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)propionamide?

  • Methodology :

  • Step 1 : Synthesize the benzothiazole core via diazonium salt intermediates under Meerwein reaction conditions, using acrolein and chloroaromatic precursors to form 5-methoxybenzo[d]thiazol-2-amine derivatives .
  • Step 2 : Perform acylation with propionyl chloride or furan-2-ylmethylamine using DMF as a solvent and triethylamine as a base. Yields typically range between 78–90% under optimized conditions (reflux, 12–24 hours) .
  • Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is structural confirmation achieved for this compound?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.4 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+: 357.12; observed: 357.11) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (e.g., C: 57.8% calc., 57.5% obs.) .

Q. What analytical techniques ensure purity for pharmacological assays?

  • TLC : Use silica gel F254 plates with ethyl acetate/hexane (1:1) to confirm single spots .
  • Melting Point : Compare observed melting points (e.g., 160–165°C) with literature values .
  • HPLC : Employ C18 columns (ACN/water gradient) to assess purity >95% .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of anticancer activity?

  • SAR Strategies :

  • Substituent Variation : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance cytotoxicity (IC50 reduction from 25 µM to 8 µM in MCF-7 cells) .
  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR), identifying hydrophobic pockets for furan substitution .

Q. How to address solubility limitations in in vitro assays?

  • Solutions :

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS .
  • Prodrug Design : Introduce phosphate esters at the methoxy group to improve aqueous solubility .

Q. How to resolve contradictions in enzyme inhibition data across studies?

  • Troubleshooting :

  • Standardized Assays : Use identical enzyme sources (e.g., recombinant human kinases) and ATP concentrations .
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Q. What computational methods predict metabolic stability?

  • In Silico Tools :

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., furan oxidation) .
  • Metabolite Identification : Simulate Phase I/II metabolism with Meteor (Lhasa Limited) .

Q. How to scale synthesis without yield compromise?

  • Process Optimization :

  • Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes (yield maintained at 85%) .
  • Catalyst Screening : Test Pd/C vs. CuI for coupling steps; CuI improves reproducibility (RSD < 5%) .

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